An In-depth Technical Guide to Diphenyl Terephthalate: Structure, Properties, and Applications
An In-depth Technical Guide to Diphenyl Terephthalate: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of diphenyl terephthalate (B1205515) (DPT), a significant aromatic ester. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a particular focus on polymer science.
Chemical Structure and Identification
Diphenyl terephthalate is the diester of terephthalic acid and phenol (B47542). Its rigid structure, conferred by the central benzene (B151609) ring and the two flanking phenyl groups, is fundamental to its properties and applications, particularly in the synthesis of thermally stable polymers.
| Identifier | Value |
| IUPAC Name | diphenyl benzene-1,4-dicarboxylate[1][2][3] |
| CAS Number | 1539-04-4[1][3][4][5][6][7] |
| Molecular Formula | C₂₀H₁₄O₄[2][3][4][5][6][7] |
| Molecular Weight | 318.33 g/mol [1][8] |
| InChI | InChI=1S/C20H14O4/c21-19(23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(22)24-18-9-5-2-6-10-18/h1-14H[1][2][4][5] |
| InChIKey | HPGJOUYGWKFYQW-UHFFFAOYSA-N[1][4][5][6][7] |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
| Synonyms | Terephthalic acid, diphenyl ester; 1,4-Benzenedicarboxylic acid, diphenyl ester[2][3][4][6][7] |
Physicochemical and Spectroscopic Properties
The properties of diphenyl terephthalate are summarized below. These characteristics are crucial for its application in polymer synthesis and materials science.
Table of Physicochemical Properties
| Property | Value | Source |
| Physical State | White to light yellow crystalline powder | [8] |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Purity | >98.0% (GC) | [8] |
Table of Spectroscopic Data
| Technique | Data |
| Infrared (IR) Spectroscopy | Data available in the NIST WebBook[4] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available in the NIST WebBook[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific ¹H and ¹³C NMR data for diphenyl terephthalate were not found in the provided search results. However, the expected chemical shifts for the aromatic protons would be in the range of 7-8.5 ppm. |
Synthesis of Diphenyl Terephthalate
Diphenyl terephthalate can be synthesized through several methods. The following sections detail the most common laboratory and industrial protocols.
Direct Esterification of Terephthalic Acid with Diphenyl Carbonate
A prominent method for synthesizing diphenyl terephthalate involves the direct reaction of terephthalic acid with diphenyl carbonate.[1] This process is advantageous as it circumvents the need for acid chlorides or acetic anhydride.[9]
Reaction Scheme:
Caption: Synthesis of Diphenyl Terephthalate via Direct Esterification.
Experimental Protocol:
This protocol is based on a patented process for the preparation of diphenyl terephthalate.[9]
-
Reactants and Catalyst: A mixture of terephthalic acid and at least a stoichiometric amount of diphenyl carbonate is prepared. Stannous oxide (SnO) is added as a catalyst, at a concentration of 0.25 to 0.50 mole percent based on the amount of terephthalic acid.[9]
-
Reaction Conditions: The mixture is heated to a temperature between 250°C and 300°C for a period of 30 minutes to 2.5 hours under a nitrogen sparge.[9]
-
Product Formation and Byproduct Removal: During the heating period, the phenol formed in the reaction is removed at atmospheric pressure to drive the equilibrium towards the product.[9]
-
Purification: Any excess diphenyl carbonate is removed by distillation under vacuum (1 mm Hg) at 140°C. The diphenyl terephthalate product is then recovered by distillation at 250°C under vacuum (1 mm Hg).[9]
This method is reported to achieve high yields of 85-90%.[1]
Transesterification of Dialkyl Terephthalate with Phenyl Acetate
Another method involves the transesterification of a dialkyl terephthalate (e.g., dimethyl terephthalate) with phenyl acetate.
Experimental Protocol:
This process is detailed in a patent for producing pure, colorless diphenyl terephthalate.[10]
-
Reactant Mixture: A dialkyl terephthalate with one to six carbon atoms in the alkyl groups is heated with at least an equivalent amount of phenyl acetate.[10]
-
Adsorbent Addition: Approximately 1 to 5 percent by weight of activated carbon is added to the mixture. This step is crucial for adsorbing chromatic impurities before the catalyst is introduced.[1][10]
-
Catalysis: The mixture is heated in an inert atmosphere to a temperature above 150°C. A titanic acid ester catalyst (0.1 to 5.0 percent by weight) is then added.[10]
-
Reaction Progression: The reaction proceeds with the cleavage and removal of alkyl acetate.
-
Purification: After the reaction is complete, the crude ester mixture containing activated carbon is introduced into xylene, which may also contain fresh activated carbon. The final product is purified by crystallization.[10]
Chemical Reactivity
Diphenyl terephthalate undergoes typical ester reactions, including hydrolysis and transesterification. These reactions are central to its role as a monomer in polyester (B1180765) synthesis.
Hydrolysis
Diphenyl terephthalate can be hydrolyzed back to terephthalic acid and phenol under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis:
Caption: Acid-Catalyzed Hydrolysis of Diphenyl Terephthalate.
Mechanism:
-
Protonation: The carbonyl oxygen of an ester group is protonated by an acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[1]
-
Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred to the phenoxy group, making it a good leaving group (phenol).[1]
-
Elimination and Deprotonation: The intermediate collapses, eliminating a molecule of phenol and regenerating the acid catalyst to yield the carboxylic acid.[1]
Base-Catalyzed Hydrolysis (Saponification):
This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.
Transesterification
Transesterification is a key reaction of diphenyl terephthalate, particularly in polymer chemistry. The reaction with diols, such as ethylene (B1197577) glycol, is a fundamental step in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET).[1]
Caption: Transesterification of Diphenyl Terephthalate with Ethylene Glycol.
In this process, diphenyl terephthalate reacts with ethylene glycol at high temperatures in the presence of a catalyst to produce bis(2-hydroxyethyl) terephthalate and phenol.[1] The bis(2-hydroxyethyl) terephthalate is then polymerized to form PET.
Applications
The primary application of diphenyl terephthalate is in the field of polymer and materials science.
-
Monomer for Polyesters: It is a critical monomer and building block in the synthesis of polyesters, most notably as a precursor in some routes to polyethylene terephthalate (PET) and its aromatic analogues.[1]
-
Model Compound: Researchers utilize diphenyl terephthalate as a model compound to study polymerization kinetics, catalyst efficiency, and the thermal properties of polyesters. The phenyl ester groups offer distinct reactivity and avoid complications from free acid groups.[1]
-
Specialty Plastics and Liquid Crystalline Polymers: It is employed in the development of specialty plastics and liquid crystalline polymers.[1]
-
Organic Frameworks: The rigid terephthalate core and aromatic end groups make it a valuable candidate for research in crystal engineering and the creation of novel materials with tailored mechanical and thermal properties.[1]
-
Organic Synthesis: It serves as a starting material in various organic syntheses.[11]
While some phthalates have been used as excipients in pharmaceutical formulations, there is no indication from the search results that diphenyl terephthalate is used in drug development. In fact, regulatory bodies like the FDA have recommended avoiding the use of certain phthalates like DBP and DEHP in drug products due to potential toxicity.[12]
Safety and Handling
Diphenyl terephthalate is considered an irritant and may cause fire on contact with combustible materials. It is recommended to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[2] It is intended for research use only and not for human or veterinary use.[1]
Conclusion
Diphenyl terephthalate is a versatile aromatic ester with significant applications in polymer chemistry and materials science. Its well-defined structure and reactivity make it an important monomer for high-performance polymers and a valuable tool for research in polymerization kinetics. The synthesis methods are well-established, offering routes to high-purity material. While its direct application in drug development is not apparent, its role in the broader chemical industry remains crucial.
References
- 1. Diphenyl Terephthalate | High Purity | For Research Use [benchchem.com]
- 2. Diphenyl terephthalate | C20H14O4 | CID 73757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. Diphenyl terephthalate [webbook.nist.gov]
- 5. Diphenyl terephthalate [webbook.nist.gov]
- 6. Diphenyl terephthalate [webbook.nist.gov]
- 7. Diphenyl terephthalate [webbook.nist.gov]
- 8. Diphenyl Terephthalate | 1539-04-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. EP0044509B1 - Process for preparing diphenyl isophthalate and diphenyl terephthalate - Google Patents [patents.google.com]
- 10. US3705186A - Process for the preparation of diphenyl terephthalate - Google Patents [patents.google.com]
- 11. Diphenyl Terephthalate | 1539-04-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. fda.gov [fda.gov]
